N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine
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Overview
Description
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two purine rings attached to a propane-1,3-diamine backbone, with methyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine typically involves multiple steps. One common method starts with the preparation of the purine derivatives, followed by their attachment to the propane-1,3-diamine backbone. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound.
Reduction: Often used to modify the functional groups attached to the purine rings.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of purine oxides, while substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with their function. Additionally, it may interact with enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N′-Dimethyl-1,3-propanediamine: A simpler analog with similar structural features.
N,N-Dimethyl-1-naphthylamine: Another compound with dimethyl groups attached to an aromatic ring.
N,N′-Dimethylethylenediamine: A related diamine with different alkyl substituents.
Uniqueness
N~1~,N~3~-Dimethyl-N~1~,N~3~-bis(9-methyl-9H-purin-6-yl)propane-1,3-diamine stands out due to its dual purine structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions.
Properties
CAS No. |
90275-21-1 |
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Molecular Formula |
C17H22N10 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N,N'-dimethyl-N,N'-bis(9-methylpurin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C17H22N10/c1-24(14-12-16(20-8-18-14)26(3)10-22-12)6-5-7-25(2)15-13-17(21-9-19-15)27(4)11-23-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
MIYOIURYUZGSNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(C)CCCN(C)C3=NC=NC4=C3N=CN4C |
Origin of Product |
United States |
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